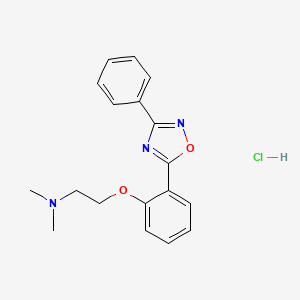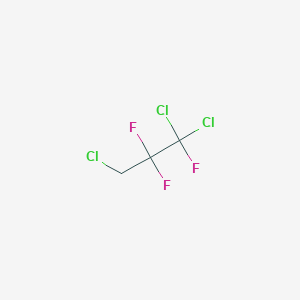
1,1,3-Trichloro-1,2,2-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloro-1,2,2-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ . This compound is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a propane backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
1,1,3-Trichloro-1,2,2-trifluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane with a suitable reagent under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to achieve high yields and purity .
Chemical Reactions Analysis
1,1,3-Trichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.
Common reagents used in these reactions include hydrogen fluoride , chlorine , and catalysts such as copper-substituted α-chromium oxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,3-Trichloro-1,2,2-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Mechanism of Action
The mechanism of action of 1,1,3-Trichloro-1,2,2-trifluoropropane involves its interaction with molecular targets and pathways within a system. It can undergo reductive dechlorination , where chlorine atoms are removed through reduction reactions . This process can lead to the formation of different products, depending on the specific conditions and the presence of other reagents.
Comparison with Similar Compounds
1,1,3-Trichloro-1,2,2-trifluoropropane can be compared with other similar compounds, such as:
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: This compound has an additional chlorine atom compared to this compound.
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but with an ethane backbone instead of propane.
1,1,1-Trichloro-2,2,3-trifluoropropane: This compound has a different arrangement of chlorine and fluorine atoms on the propane backbone.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
421-99-8 |
|---|---|
Molecular Formula |
C3H2Cl3F3 |
Molecular Weight |
201.40 g/mol |
IUPAC Name |
1,1,3-trichloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(7,8)3(5,6)9/h1H2 |
InChI Key |
CPHFUGPCSJJMOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Cl)Cl)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
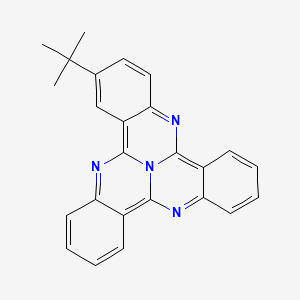
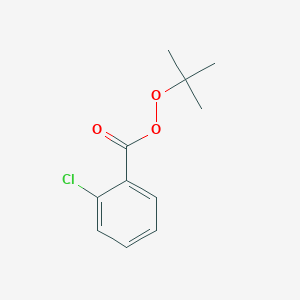
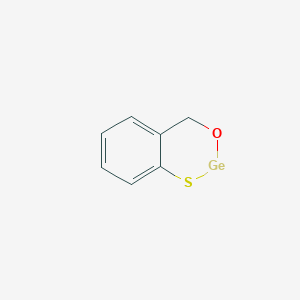
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
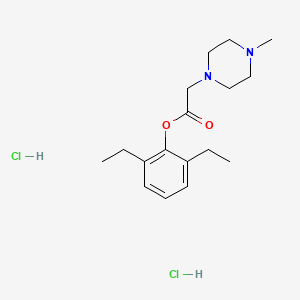
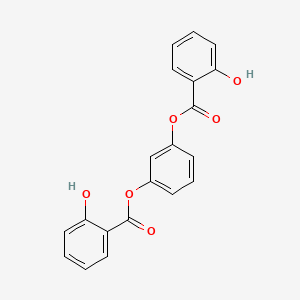
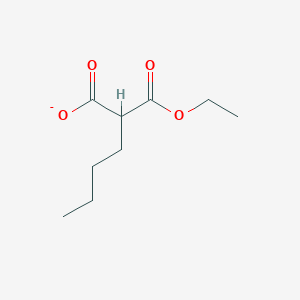
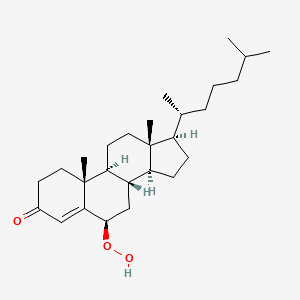
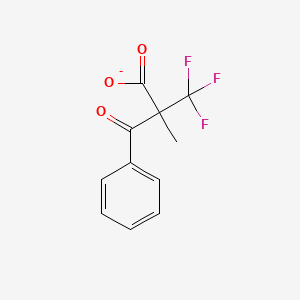
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
